2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features both ethoxy and methoxy functional groups attached to phenyl rings, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 2-methoxy-5-nitroaniline.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting 2-methoxy-5-nitroaniline with acetic anhydride under acidic or basic conditions.
Ether Formation: The phenolic hydroxyl group of 2-ethoxyphenol is then reacted with the acetamide derivative to form the ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process may include:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) in hydrochloric acid (HCl).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(2-ethoxy-5-nitrophenyl)acetamide
- 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-ethoxy-4-nitrophenyl)acetamide
Uniqueness
2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the nitro group, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-3-24-15-6-4-5-7-16(15)25-11-17(20)18-13-10-12(19(21)22)8-9-14(13)23-2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPQPCTCYPJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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